(1S,2R)-2-aminocyclohexanol hydrochloride
CAS No.: 200352-28-9
Cat. No.: VC21108513
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 200352-28-9 |
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Molecular Formula | C6H14ClNO |
Molecular Weight | 151.63 g/mol |
IUPAC Name | (1S,2R)-2-aminocyclohexan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1 |
Standard InChI Key | LKKCSUHCVGCGFA-IBTYICNHSA-N |
Isomeric SMILES | C1CC[C@@H]([C@@H](C1)[NH3+])O.[Cl-] |
SMILES | C1CCC(C(C1)N)O.Cl |
Canonical SMILES | C1CCC(C(C1)[NH3+])O.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
(1S,2R)-2-aminocyclohexanol hydrochloride is a chiral amino alcohol salt characterized by its specific stereochemistry. This compound features a cyclohexane ring with hydroxyl and amino groups in a cis configuration, with the specific stereochemical designation of (1S,2R).
Basic Information and Identifiers
The compound is primarily identified through several key parameters and identifiers as shown in Table 1.
Table 1: Basic Identifiers of (1S,2R)-2-Aminocyclohexanol Hydrochloride
Parameter | Information |
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CAS Number | 200352-28-9 |
IUPAC Name | (1S,2R)-2-aminocyclohexan-1-ol;hydrochloride |
Molecular Formula | C₆H₁₄ClNO |
Molecular Weight | 151.63 g/mol |
Canonical SMILES | C1CCC(C(C1)N)O.Cl |
InChI | InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1 |
InChI Key | LKKCSUHCVGCGFA-IBTYICNHSA-N |
Synonyms and Alternative Nomenclature
This compound is known by several synonyms in chemical literature and commercial catalogues, reflecting its structural features and stereochemical configuration:
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CIS (1S,2R)-2-AMINO-CYCLOHEXANOL HYDROCHLORIDE
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(1S,2R)-2-aminocyclohexan-1-ol hydrochloride
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(1S,2R)-cis-2-Aminocyclohexanol hydrochloride
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Cyclohexanol, 2-amino-, hydrochloride (1:1), (1S,2R)-
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(1S,2R)-2-Aminocyclohexanol, HCl
Structural Features and Stereochemistry
The compound possesses two stereogenic centers within its cyclohexane ring, specifically at the carbon atoms bearing the hydroxyl and amino groups. The (1S,2R) designation indicates the specific spatial arrangement of these functional groups. The "cis" prefix denotes that both functional groups are on the same side of the cyclohexane ring plane, distinguishing it from its trans diastereomer.
The parent compound (1S,2R)-2-aminocyclohexanol (without the hydrochloride) has a molecular weight of 115.17 g/mol . The hydrochloride salt formation improves stability and solubility characteristics for various applications.
Physical and Chemical Properties
Understanding the physical and chemical properties of (1S,2R)-2-aminocyclohexanol hydrochloride is essential for its proper handling, storage, and application in synthetic procedures.
Physical Characteristics
The compound appears as a white crystalline powder under standard conditions . Its physical properties have been well-characterized through various analytical methods.
Table 2: Physical Properties of (1S,2R)-2-Aminocyclohexanol Hydrochloride
Property | Value |
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Physical Appearance | White crystalline powder |
Boiling Point | 201.1°C at 760 mmHg |
LogP | 1.75090 (alternative measurement: -0.16) |
Vapour Pressure | 0.1±0.8 mmHg at 25°C |
Index of Refraction | 1.503 |
Flash Point | 75.4±25.4°C |
Density | 1.0±0.1 g/cm³ |
Solubility and Solution Properties
The hydrochloride salt formation enhances the compound's solubility in polar solvents compared to the free base form. While specific solubility data is limited in the search results, amino alcohol hydrochlorides generally exhibit good solubility in water, alcohols, and other polar solvents, with limited solubility in non-polar organic solvents.
Synthesis Methods
Several synthetic approaches have been developed for preparing (1S,2R)-2-aminocyclohexanol hydrochloride, with varying degrees of complexity, yield, and stereoselectivity.
From Cyclohexene Oxide
One documented synthetic route begins with cyclohexene oxide as the starting material, involving multiple reaction steps:
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Reaction of cyclohexene oxide with a catalyst [(R,R)-3,5-t-Bu-salen)Co(III)(OTf)] in acetonitrile at 50°C for 24 hours
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Treatment with potassium hydroxide in ethanol/water mixture at 85°C for 20 hours
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Acidification with hydrogen chloride in dichloromethane/diethyl ether/hexane to form the hydrochloride salt
Direct Synthesis from Cyclohexene
A more recent synthesis method starts directly from cyclohexene:
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Cyclization reaction: Cyclohexene is mixed with NXS or CH₃CONHX (where X is chlorine or bromine) in the presence of a catalyst in acetonitrile/water solvent system, followed by addition of DBU and heating
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Ring-opening reaction: The intermediate is treated with a catalyst in an alcohol solvent under heated conditions
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Resolution by salification: The resulting intermediate is mixed with ethanol, treated with L-DBTA, and subjected to reflux reaction, followed by acid-base workup to isolate the enantiomerically pure product
Stereochemical Considerations in Synthesis
The key challenge in synthesizing (1S,2R)-2-aminocyclohexanol hydrochloride is achieving high stereoselectivity. Various approaches employ:
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Asymmetric catalysts to control the stereochemical outcome
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Chiral resolution of racemic mixtures using resolving agents
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Enzymatic transformations with inherent stereoselectivity
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Starting from chiral pool compounds with defined stereochemistry
The choice of synthetic method depends on factors such as scale requirements, available starting materials, desired purity, and equipment considerations.
Applications and Uses
(1S,2R)-2-aminocyclohexanol hydrochloride finds applications across several domains of chemistry and pharmaceutical science.
Pharmaceutical Intermediate
This compound serves as a key chiral building block in the synthesis of various pharmaceutical agents. The unique spatial arrangement of the hydroxyl and amino groups provides specific recognition patterns for biological interactions . The compound's rigid cyclohexane framework and defined stereochemistry make it valuable for creating molecules with specific three-dimensional structures required for biological activity.
Research Applications
In research settings, (1S,2R)-2-aminocyclohexanol hydrochloride is utilized as:
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A chiral auxiliary in asymmetric synthesis
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A model compound for studying hydrogen bonding interactions
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A precursor for more complex amino alcohol derivatives
Organic Synthesis
In organic synthesis, this compound participates in various reactions including:
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Acylation and alkylation at the nitrogen center
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Esterification or etherification at the hydroxyl group
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Ring-opening or ring-forming reactions
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Coordination chemistry with transition metals
The bifunctional nature of the molecule (containing both amine and alcohol groups) enables diverse chemical transformations for accessing complex target molecules .
Hazard Parameter | Classification |
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Hazard Codes | Xi (Irritant) |
Risk Statements | 38-41 (Irritating to skin; Risk of serious damage to eyes) |
GHS Pictogram | GHS07 (Warning) |
GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
WGK Germany | 3 (Severe hazard to waters) |
First Aid Measures
In case of exposure:
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Skin contact: Immediately wash with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
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Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing. Seek medical attention if irritation persists.
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Inhalation: Remove to fresh air. Seek medical attention in severe cases or if symptoms persist.
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Ingestion: Wash out mouth with water. Seek medical attention.
Analytical Methods and Characterization
Various analytical techniques are employed to verify the identity, purity, and stereochemical configuration of (1S,2R)-2-aminocyclohexanol hydrochloride.
Spectroscopic Analysis
Spectroscopic methods provide crucial structural information:
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NMR spectroscopy (¹H and ¹³C) confirms the structural arrangement and stereochemistry
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Infrared (IR) spectroscopy identifies key functional groups (O-H, N-H, C-N, C-O stretching bands)
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Mass spectrometry determines molecular weight and fragmentation patterns
Chromatographic Methods
Chromatographic techniques are essential for purity assessment:
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High-Performance Liquid Chromatography (HPLC) with chiral columns to verify enantiomeric purity
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Gas Chromatography (GC) for volatile impurity detection
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Thin-Layer Chromatography (TLC) for reaction monitoring
Crystallographic Analysis
X-ray crystallography provides definitive evidence of the three-dimensional structure and absolute configuration of the compound, confirming the (1S,2R) stereochemistry when suitable crystals can be obtained.
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